REACTION_CXSMILES
|
Cl.Cl.[NH2:3][C:4]([C:8]1([C:11]([OH:13])=O)[CH2:10][CH2:9]1)([CH3:7])[CH2:5][NH2:6].C[Si](C)(C)N[Si](C)(C)C.CO>C(#N)C>[NH2:3][C:4]1([CH3:7])[C:8]2([CH2:10][CH2:9]2)[C:11](=[O:13])[NH:6][CH2:5]1 |f:0.1.2|
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Name
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1-(1,2-diamino-1-methyl ethyl)-1-cyclopropanecarboxylic acid dihydrochloride
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Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NC(CN)(C)C1(CC1)C(=O)O
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Name
|
|
Quantity
|
7.38 mL
|
Type
|
reactant
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1(CNC(C12CC2)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |